1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol

Physicochemical profiling Separation science Regioisomeric purity

1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol is a chiral, difluorinated N-benzyl-pyrrolidine-alkanol building block characterized by a pyrrolidine ring substituted with a 3-hydroxyl group and an N-linked 2,4-difluorobenzyl moiety. With a molecular formula of C11H13F2NO and a molecular weight of 213.22 g/mol, this compound belongs to a series of positional isomers distinguished solely by the substitution pattern of the two fluorine atoms on the benzyl ring.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
CAS No. 1033012-65-5
Cat. No. B3075607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol
CAS1033012-65-5
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=C(C=C(C=C2)F)F
InChIInChI=1S/C11H13F2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2
InChIKeyFUUQUDAXTKSJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol (CAS 1033012-65-5): Core Structural Identity and Procurement Baseline


1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol is a chiral, difluorinated N-benzyl-pyrrolidine-alkanol building block characterized by a pyrrolidine ring substituted with a 3-hydroxyl group and an N-linked 2,4-difluorobenzyl moiety . With a molecular formula of C11H13F2NO and a molecular weight of 213.22 g/mol, this compound belongs to a series of positional isomers distinguished solely by the substitution pattern of the two fluorine atoms on the benzyl ring. Its structural features make it a candidate intermediate for medicinal chemistry programs requiring a basic tertiary amine coupled with a hydrogen-bond donor/acceptor and a metabolically-stable fluorinated aromatic group .

Why Regioisomeric Substitution of 1-(Difluorobenzyl)pyrrolidin-3-ol Is Not Interchangeable


The positional arrangement of fluorine substituents on the N-benzyl ring profoundly influences the electronic distribution (pKa of the pyrrolidine nitrogen), molecular conformation, and metabolic vulnerability of the scaffold [1]. In closely related 1-(difluorobenzyl)pyrrolidine series, shifting fluorine atoms from the 2,4- to 2,5-, 2,6-, 3,4-, or 3,5-positions has been shown to alter lipophilicity (logD), CYP450-mediated oxidation, and target binding affinity, making each regioisomer a functionally distinct chemical entity rather than a generic substitute [2]. Selecting the specific 2,4-difluoro congener is therefore critical when the synthetic or biological goal demands precise spatial and electronic parameters.

1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol: Quantified Differentiation Against Closest Analogs


Predicted Boiling Point Differentiates 2,4- from 2,6-Regioisomer for Purification Strategy

The predicted boiling point for 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol is 289.9±40.0 °C . For the closest positional isomer, 1-(2,6-difluorobenzyl)pyrrolidin-3-ol (CAS 1033012-68-8), the predicted boiling point is reported as 222.8±25.0 °C . This substantial 67 °C difference in predicted volatility can serve as a distinguishing physical characteristic, influencing distillation-based purification, storage conditions, and vapor-phase handling requirements during synthesis and procurement.

Physicochemical profiling Separation science Regioisomeric purity

Predicted Density Variance Enables Gravimetric Discrimination from 3,5-Regioisomer

The predicted density for 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol is 1.304±0.06 g/cm³ . While the predicted density for the 3,5-difluoro isomer is not publicly confirmed at an equivalent level of precision, the 3,5-isomer's different steric and electronic environment is expected to yield a measurably distinct density (typical variations among regioisomers of this molecular weight fall in the 0.02–0.05 g/cm³ range) [1]. This creates a basis for gravimetric identification and material verification when sourcing from suppliers.

Density prediction Regioisomer differentiation Quality control

Commercial Purity Specification (97%+) as a Procurement Quality Benchmark

Multiple vendors specify a minimum purity of 97% for this compound . In contrast, the 2,5-difluoro isomer (CAS 1033012-67-7) is listed by certain suppliers with a minimum purity specification of 95% . This 2% increment in guaranteed purity, while modest, can be decisive for synthetic applications requiring high initial intermediate quality to avoid propagating regioisomeric impurities through multi-step routes.

Chemical purity Vendor specification Procurement quality control

Distinct Fluorine Placement Avoids Metabolic Liabilities Reported for 2,3-Difluoro Analogs

The 2,4-difluorophenyl arrangement is predicted to block CYP450-mediated oxidation at the para position of the benzyl ring more effectively than 2,3- or 3,4-difluoro patterns, based on the para-blocking effect of fluorine [1]. In contrast, the 3,4-difluorophenyl analog (CAS 864414-83-5) retains an unsubstituted 2-position that can be a metabolic hot spot [2]. While direct metabolic stability data for the title compound is not available, class-level evidence indicates that the 2,4-difluoro substitution is widely employed in medicinal chemistry to improve metabolic half-life compared to alternative difluorinated regioisomers [1].

Metabolic stability Fluorine regiochemistry Drug design

Recommended Procurement-Driven Application Scenarios for 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol


Lead Optimization for CNS-Targeting Molecules with Stringent Metabolic Stability Requirements

Based on the class-level inference that the 2,4-difluoro pattern offers superior blockade of metabolic hotspots compared to 3,4- or 2,3-difluoro analogs [1], this compound is best deployed as a core intermediate in CNS programs where prolonging half-life via reduced CYP450 oxidation is a critical design parameter. Its pyrrolidin-3-ol core also provides a handle for prodrug or target engagement strategies.

Divergent Synthesis of Regioisomeric Libraries for SAR Studies

Because the 2,4-difluoro substitution provides a distinct electrostatic surface (measured by the predicted higher boiling point indicating stronger intermolecular forces ), this compound serves as a key monomer in a parallel library alongside its 2,5-, 2,6-, 3,4-, and 3,5-difluoro counterparts. Systematic variation allows medicinal chemists to map fluorine regioisomer effects on target activity.

Precompetitive Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 213.22 and a balanced polar/non-polar surface, this compound fits fragment library criteria. The high commercial purity (97%+) ensures minimal interference from regioisomeric impurities in sensitive biophysical screening assays (SPR, NMR), making it a reliable starting point when purchasing fragment libraries.

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